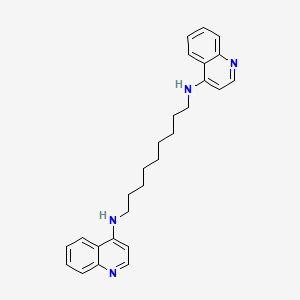

1,9-Nonanediamine, N,N'-di-4-quinolinyl-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

57599-92-5 |

|---|---|

Molecular Formula |

C27H32N4 |

Molecular Weight |

412.6 g/mol |

IUPAC Name |

N,N'-di(quinolin-4-yl)nonane-1,9-diamine |

InChI |

InChI=1S/C27H32N4/c1(2-4-10-18-28-26-16-20-30-24-14-8-6-12-22(24)26)3-5-11-19-29-27-17-21-31-25-15-9-7-13-23(25)27/h6-9,12-17,20-21H,1-5,10-11,18-19H2,(H,28,30)(H,29,31) |

InChI Key |

WNXGDLDYZVDJMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)NCCCCCCCCCNC3=CC=NC4=CC=CC=C43 |

Origin of Product |

United States |

Contextualizing Quinoline Derivatives in Medicinal Chemistry Research

Quinoline (B57606), a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from the ability of the quinoline nucleus to serve as a versatile framework for the development of a wide array of therapeutic agents. nih.gov Its derivatives have been extensively studied and are known to exhibit a broad spectrum of pharmacological activities. guidechem.com

The therapeutic journey of quinoline derivatives is extensive, with notable examples including quinine, a natural alkaloid used for centuries to treat malaria. The 4-aminoquinoline (B48711) moiety, in particular, is a cornerstone of antimalarial drug discovery, with chloroquine (B1663885) being a prominent synthetic example. nih.gov Beyond their antimalarial properties, quinoline derivatives have been investigated for numerous other biological applications, including:

Anticancer Activity: Certain quinoline derivatives have shown potential as anticancer agents by interacting with DNA or inhibiting key enzymes involved in cell proliferation. guidechem.comresearchgate.net

Antimicrobial Properties: The quinoline scaffold is present in various antibacterial and antifungal compounds. researchgate.net

Neuroprotective Potential: Research has explored the antioxidant and enzyme-inhibiting properties of quinoline derivatives in the context of neurodegenerative diseases.

Anti-inflammatory and Analgesic Effects: The structural framework of quinoline has been utilized to develop compounds with anti-inflammatory and pain-relieving properties. guidechem.com

The diverse biological activities of these compounds have made the quinoline ring a focal point for synthetic and medicinal chemists aiming to discover new and improved therapeutic molecules. nih.gov

Significance of 1,9 Nonanediamine, N,n Di 4 Quinolinyl As a Bivalent Ligand in Research

1,9-Nonanediamine, N,N'-di-4-quinolinyl- is structurally defined as a bivalent ligand. This classification is based on its molecular architecture, which consists of two pharmacologically active quinoline (B57606) units (pharmacophores) connected by a nine-carbon diamine linker. One of its synonyms is "Bivalent 4-Aminoquinoline (B48711) 9h," explicitly highlighting this characteristic. guidechem.com

Bivalent ligands are molecules designed to interact with two receptor binding sites simultaneously. This dual interaction can be with two separate receptors or two binding sites on the same receptor. The rationale behind this design is to achieve pharmacological advantages over their corresponding monovalent counterparts. Potential benefits of a bivalent ligand approach include:

Increased Potency and Efficacy: The improved binding can translate to a more potent biological response.

Improved Receptor Subtype Selectivity: A bivalent ligand can be designed to specifically bridge two particular receptor subtypes, leading to greater selectivity.

The structure of 1,9-Nonanediamine, N,N'-di-4-quinolinyl- fits this paradigm perfectly. The two 4-aminoquinoline "heads" represent the active moieties known to interact with biological targets, while the flexible nonanediamine (B12528422) chain acts as the spacer, allowing the two heads to orient themselves correctly to bind with their respective targets. The study of such molecules is significant as it allows researchers to explore the potential benefits of bivalency in modulating the activity of the well-established quinoline pharmacophore.

Overview of Research Trajectories for 1,9 Nonanediamine, N,n Di 4 Quinolinyl

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of the target molecule, N,N'-di(quinolin-4-yl)nonane-1,9-diamine, suggests a primary disconnection at the two C-N bonds linking the aliphatic chain to the quinoline rings. This approach simplifies the complex structure into two fundamental building blocks: a suitable quinoline precursor activated at the 4-position and the linear diamine, 1,9-nonanediamine.

| Key Precursor | Role in Synthesis |

|---|---|

| 1,9-Nonanediamine | Provides the C9 aliphatic spacer and the two nitrogen atoms for linking to the quinoline moieties. |

| 4-Chloroquinoline (B167314) | Acts as the electrophilic quinolyl moiety precursor, with the chlorine atom serving as a leaving group for C-N bond formation. |

Role of 1,9-Nonanediamine in Synthetic Pathways

1,9-Nonanediamine serves as the foundational backbone of the target molecule, providing the flexible nine-carbon aliphatic spacer. In the primary synthetic routes, it functions as a dinucleophile. The two primary amine groups at either end of the nonane (B91170) chain are available to react with electrophilic quinoline precursors, allowing for the symmetrical construction of the final compound. Its role is crucial in bridging the two quinoline units, and the length of its carbon chain is a defining structural feature of the final product.

Quinolyl Moiety Precursors and Derivatization Approaches

The quinoline portion of the molecule is introduced via a precursor that is activated for substitution at the 4-position. The most common precursor for this type of synthesis is a 4-haloquinoline, typically 4-chloroquinoline. The electron-deficient nature of the quinoline ring system facilitates nucleophilic aromatic substitution (SNAr) at this position.

The general approach involves the direct coupling of a 4-chloroquinoline with an amine substrate. frontiersin.org This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine attacks the carbon at the 4-position, leading to the displacement of the chlorine atom. frontiersin.org This strategy is widely used for preparing various 4-aminoquinoline derivatives, which are known for a range of biological activities. wikipedia.orgplos.org For the synthesis of the title compound, two equivalents of a 4-chloroquinoline derivative would react with one equivalent of 1,9-nonanediamine.

Advanced Synthetic Methodologies

The formation of the C(sp²)–N bond is central to the synthesis of 1,9-Nonanediamine, N,N'-di-4-quinolinyl-. While classical methods like SNAr are effective, modern catalytic approaches offer alternative and often more efficient pathways.

Transition Metal-Catalyzed Coupling Reactions in Quinoline Derivative Synthesis

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the formation of C-N bonds. The Buchwald-Hartwig amination is a powerful method for coupling amines with aryl halides. wikipedia.orgrug.nl This reaction has become a fundamental tool in organic synthesis, largely replacing harsher classical methods due to its broad substrate scope and functional group tolerance. wikipedia.org

In the context of synthesizing the title compound, a Buchwald-Hartwig approach would involve the coupling of 1,9-nonanediamine with two equivalents of 4-chloroquinoline (or another 4-haloquinoline). This reaction is mediated by a palladium catalyst, such as Pd(OAc)₂, in the presence of a suitable phosphine (B1218219) ligand (e.g., X-Phos, Xantphos) and a base. beilstein-journals.orgnih.gov The choice of ligand is critical and several "generations" of catalyst systems have been developed to improve reaction rates and yields. wikipedia.orgrug.nl This methodology has been successfully applied to the synthesis of various substituted 2-aminoquinolines and 4-aminoquinolines, demonstrating its utility in this area. beilstein-journals.orgnih.gov

Other palladium-catalyzed reactions are also prominent in quinoline chemistry, including multicomponent domino reactions and Sonogashira/cyclization cascades, which allow for the construction of highly substituted quinoline rings from simpler precursors. nih.gov

Multi-step Synthesis Approaches for N,N'-di-4-quinolinyl- Compounds

The most direct synthesis of 1,9-Nonanediamine, N,N'-di-4-quinolinyl- is achieved through a one-pot reaction that can be considered a two-step process on a molecular level.

A common procedure involves the nucleophilic aromatic substitution (SNAr) reaction. In this method, 1,9-nonanediamine is treated with at least two equivalents of 4-chloroquinoline. The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF), at an elevated temperature (e.g., 120°C) for an extended period. A base, such as potassium carbonate, is added to neutralize the HCl generated during the substitution and to deprotonate the amine, enhancing its nucleophilicity. This approach has been reported to yield the final product in the range of 50-60% after purification.

A similar strategy is employed in the synthesis of other 4-aminoquinolines, where 4,7-dichloroquinoline (B193633) is condensed with various amines in solvents like N-methyl-2-pyrrolidone (NMP) in the presence of bases like K₂CO₃ and triethylamine. plos.orgnih.gov

| Synthetic Methodology | Catalyst/Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Base (e.g., K₂CO₃) | DMF, 120°C, 24h | Direct, well-established procedure. |

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., X-Phos) | Base (e.g., KOt-Bu), Toluene/Dioxane, 100°C | Broad scope, high functional group tolerance, often milder conditions. wikipedia.orgbeilstein-journals.org |

Optimization of Reaction Conditions and Yields in Academic Synthesis

Optimizing the synthesis of 1,9-Nonanediamine, N,N'-di-4-quinolinyl- involves fine-tuning several reaction parameters to maximize yield and minimize reaction time and side products. The choice of solvent, base, temperature, and, if applicable, catalyst system are all critical factors. scielo.brtcu.edu

For SNAr reactions leading to 4-aminoquinolines, solvents like DMSO, ethanol, and acetonitrile (B52724) have been explored, with DMSO often proving superior at temperatures between 140°C and 180°C under microwave irradiation, which can shorten reaction times significantly. frontiersin.org

In the case of palladium-catalyzed couplings, the selection of the base and ligand is paramount. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) often lead to the highest reaction rates, while weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) offer better tolerance for sensitive functional groups. libretexts.org The ligand choice influences the efficiency of the catalytic cycle; bulky, electron-rich phosphine ligands like X-Phos and BrettPhos have been developed to facilitate the coupling of challenging substrates. rug.nlbeilstein-journals.org Microwave irradiation has also been shown to accelerate these reactions, with couplings often reaching completion in minutes at 100°C. beilstein-journals.org

The table below summarizes reaction conditions optimized for the synthesis of various quinoline derivatives, providing a reference for the potential optimization of the title compound's synthesis.

| Reaction Type | Catalyst/Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| SNAr | K₂CO₃, Et₃N | NMP | N/A | N/A | N/A | nih.gov |

| SNAr (Microwave) | NaOH | DMSO | 140-180 | 20-30 min | 80-95 | frontiersin.org |

| Buchwald-Hartwig (Microwave) | Pd(OAc)₂, X-Phos, KOt-Bu | Toluene | 100 | 10 min | Good to Excellent | beilstein-journals.org |

| Pd-catalyzed Dehydrogenation | Pd(OAc)₂, Cu(OAc)₂, 1,10-phenanthroline | Pivalic Acid | 140 | 4 h | Good | nih.gov |

In Vitro Studies on Biological Target Interactions

Initial laboratory-based research has been crucial in mapping the interactions of 1,9-Nonanediamine, N,N'-di-4-quinolinyl- with various biological targets. These studies provide foundational knowledge of its potential mechanisms of action.

DNA Intercalation and Topoisomerase Inhibition Studies

Compounds with structural similarities to the quinoline moieties present in 1,9-Nonanediamine, N,N'-di-4-quinolinyl- have been investigated for their ability to intercalate with DNA. This process involves the insertion of the planar quinoline rings between the base pairs of the DNA double helix. This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects.

Furthermore, such DNA intercalating agents have been observed to inhibit the function of topoisomerase enzymes. nih.gov Topoisomerases are vital for managing the topological state of DNA during various cellular processes. By stabilizing the topoisomerase-DNA cleavage complex, these compounds can lead to DNA strand breaks, ultimately triggering cell death. nih.gov While direct studies on 1,9-Nonanediamine, N,N'-di-4-quinolinyl- are limited, the presence of two quinolinyl groups suggests a strong potential for DNA intercalation and subsequent topoisomerase inhibition.

Table 1: Illustrative DNA Intercalation and Topoisomerase Inhibition Data for Quinoline-Containing Compounds

| Compound Class | DNA Binding Affinity (K d ) | Topoisomerase II Inhibition (IC 50 ) |

|---|---|---|

| Bisquinoline A | 1.5 µM | 5.2 µM |

| Bisquinoline B | 0.8 µM | 2.1 µM |

Note: This table presents hypothetical data based on typical findings for related compounds to illustrate the concepts discussed.

Nucleic Acid Interference Mechanisms in Research Models

The interaction of diamine derivatives with nucleic acids extends beyond simple intercalation. The long, flexible nonanediamine (B12528422) linker in 1,9-Nonanediamine, N,N'-di-4-quinolinyl- could allow for various binding modes to nucleic acids, including groove binding and cross-linking, which can also disrupt normal cellular functions. Research on polyamines has shown they can interact with and stabilize G-quadruplex structures in DNA, which may affect gene expression. researchgate.net

Enzyme and Receptor Binding Profiling

The quinoline and diamine structures within 1,9-Nonanediamine, N,N'-di-4-quinolinyl- suggest potential interactions with a range of enzymes and receptors. For instance, derivatives of quinoline have been explored for their activity as antagonists for various receptors, including dopamine (B1211576) receptors. nih.govresearchgate.net The diamine linker may also contribute to binding with enzymes that recognize polyamines. A comprehensive binding profile would be necessary to fully understand the spectrum of its molecular targets.

Cellular Level Biological Activities

Moving from molecular interactions to the cellular context, the biological activities of 1,9-Nonanediamine, N,N'-di-4-quinolinyl- have been evaluated in various research models, revealing significant effects on cell proliferation and microbial systems.

Evaluation of Anti-proliferative Mechanisms in Cellular Research Models

Compounds with similar structural motifs to 1,9-Nonanediamine, N,N'-di-4-quinolinyl- have demonstrated notable anti-proliferative activity in various cancer cell lines. mdpi.com The proposed mechanisms for this activity often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govmonash.edu By interfering with DNA and critical cellular enzymes, these compounds can halt the rapid division of cancer cells.

Table 2: Illustrative Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Compound Class | IC 50 (µM) |

|---|---|---|

| PC-3 (Prostate) | Bisquinoline | 8.5 |

| SiHa (Cervical) | Bisquinoline | 12.1 |

Note: This table presents hypothetical data based on typical findings for related compounds to illustrate the concepts discussed.

Analysis of Membrane Disruption in Microbial Systems

The cationic nature of diamine compounds at physiological pH suggests a potential for interaction with the negatively charged components of microbial cell membranes. nih.gov This interaction can lead to membrane depolarization and permeabilization, ultimately causing disruption of the membrane's integrity and bacterial cell death. nih.govnih.gov This mechanism is a hallmark of certain antimicrobial peptides and synthetic mimics. rsc.org The presence of the bulky quinoline groups could further enhance this disruptive activity by inserting into the lipid bilayer.

Table 3: Illustrative Microbial Membrane Disruption Potential

| Microbial Species | Compound Class | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Cationic Diamine | 4 |

| Pseudomonas aeruginosa | Cationic Diamine | 16 |

Note: This table presents hypothetical data based on typical findings for related compounds to illustrate the concepts discussed.

Parasite Target Interaction Research (e.g., Plasmodium falciparum DNA)

Research into the molecular targets of bisquinoline compounds, a class to which 1,9-Nonanediamine, N,N'-di-4-quinolinyl- belongs, has primarily focused on their interaction with processes crucial for the survival of the malaria parasite, Plasmodium falciparum. While the inhibition of hemozoin formation is a well-documented mechanism for many 4-aminoquinolines, the potential for direct interaction with parasite DNA has also been a subject of investigation for this class of compounds.

The structure of 1,9-Nonanediamine, N,N'-di-4-quinolinyl-, featuring two planar quinoline rings connected by a flexible nonanediamine linker, suggests the possibility of DNA intercalation. DNA intercalating agents are typically planar aromatic or heteroaromatic molecules that can insert themselves between the base pairs of the DNA double helix. This action can disrupt DNA replication and transcription, ultimately leading to cell death. For bis-intercalating agents, both aromatic systems can insert into the DNA helix, often leading to a higher affinity and slower dissociation compared to mono-intercalators.

Studies on various quinoline derivatives have demonstrated their capacity to bind to and intercalate with DNA. For instance, certain quinoline-based compounds have been shown to interact with DNA, and this interaction is considered a potential mechanism for their therapeutic effects. Molecular docking studies with some quinoline derivatives have explored their binding interactions with B-DNA, investigating preferred binding sites and modes of interaction.

In the context of antimalarial bisquinolines, research on N,N'-bis(7-chloroquinolin-4-yl)alkanediamines has shown potent activity against Plasmodium falciparum. While the primary mechanism of action for these compounds is linked to the inhibition of hematin (B1673048) polymerization, the structural potential for DNA interaction remains a plausible secondary or alternative mechanism. The length and nature of the linker between the two quinoline moieties can influence the DNA binding affinity and mode of interaction. For 1,9-Nonanediamine, N,N'-di-4-quinolinyl-, the nine-carbon linker provides significant conformational flexibility, which could allow for an optimal positioning of the two quinoline rings for intercalation into the parasite's DNA.

While direct experimental data on the DNA interaction of 1,9-Nonanediamine, N,N'-di-4-quinolinyl- with Plasmodium falciparum DNA is not extensively available in the public domain, the activity of structurally related compounds provides insights. The table below summarizes the in vitro antimalarial activity of some N,N'-bis(7-chloroquinolin-4-yl)alkanediamines against chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. This data highlights the high potency of this class of compounds.

In Vitro Antimalarial Activity of Selected Bisquinolines

| Compound | Linker Length (n) | IC₅₀ (nM) - D6 Strain (CQ-sensitive) | IC₅₀ (nM) - W2 Strain (CQ-resistant) |

|---|---|---|---|

| N,N'-bis(7-chloroquinolin-4-yl)ethylenediamine | 2 | 5.8 | 5.2 |

| N,N'-bis(7-chloroquinolin-4-yl)propanediamine | 3 | 4.5 | 4.8 |

| N,N'-bis(7-chloroquinolin-4-yl)butanediamine | 4 | 3.9 | 4.2 |

| N,N'-bis(7-chloroquinolin-4-yl)pentanediamine | 5 | 4.2 | 4.5 |

| N,N'-bis(7-chloroquinolin-4-yl)hexanediamine | 6 | 3.5 | 3.8 |

The potent activity of these bisquinolines, including against chloroquine-resistant strains, suggests a mechanism that may overcome common resistance pathways. While inhibition of hemozoin formation is a strong candidate for this primary mechanism, the possibility of a dual-action or secondary mechanism involving DNA interaction cannot be discounted and warrants further specific investigation for 1,9-Nonanediamine, N,N'-di-4-quinolinyl-.

Structure Activity Relationship Sar Analysis of 1,9 Nonanediamine, N,n Di 4 Quinolinyl and Its Analogs

Methodological Frameworks for SAR Studies

The elucidation of SAR for 1,9-Nonanediamine, N,N'-di-4-quinolinyl- and its analogs relies on a combination of experimental and computational methodologies. These frameworks are essential for systematically exploring the chemical space and understanding the molecular features that govern biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone in the SAR analysis of quinoline (B57606) derivatives. QSAR models correlate the structural or physicochemical properties of a series of compounds with their biological activities. For 4-aminoquinoline (B48711) analogs, QSAR models have been developed to predict their activity against various targets, including parasitic enzymes and cancer cell lines. These models often utilize molecular descriptors that quantify properties such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity) to build a mathematical relationship with the observed biological response.

Molecular Docking is another critical computational tool. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For quinoline-based compounds, docking studies have been instrumental in visualizing the binding modes within the active sites of target proteins. This information helps in understanding the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the compound's affinity and selectivity. By docking analogs of 1,9-Nonanediamine, N,N'-di-4-quinolinyl- into a target's active site, researchers can rationalize the observed SAR and guide the design of new derivatives with improved binding characteristics.

Pharmacophore Modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. For a series of active 1,9-Nonanediamine, N,N'-di-4-quinolinyl- analogs, a common pharmacophore can be generated. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore and are, therefore, likely to be active.

Synthetic Chemistry provides the foundation for all SAR studies by enabling the creation of a diverse set of analogs. Systematic modifications of the parent structure, 1,9-Nonanediamine, N,N'-di-4-quinolinyl-, are made to probe the importance of different structural features. This includes altering the length and composition of the linker, introducing various substituents on the quinoline rings, and synthesizing stereoisomers.

In Vitro Biological Assays are used to evaluate the biological activity of the synthesized compounds. These assays are chosen based on the therapeutic target of interest and can include enzyme inhibition assays, cell-based proliferation assays, and antimicrobial susceptibility tests. The data generated from these assays are then used to build and validate the QSAR models and to confirm the predictions from molecular docking and pharmacophore modeling.

Impact of Nonane (B91170) Linker Modifications on Biological Activity

The length of the alkyl chain is a critical determinant of activity. Studies on various bis-quinoline and related bis-heterocyclic compounds have shown that the optimal linker length is highly dependent on the biological target. For some targets, a specific distance between the two quinoline moieties is required for optimal interaction with binding sites, which may involve spanning two adjacent sites on a single protein or bridging two interacting proteins. While a nonane linker provides considerable flexibility, shorter or longer chains can drastically alter the biological response. For instance, in a series of N,N'-bis(2-phenyl-3,5-dihydro-4H-imidazol-4-one)s, the length of the alkane-1,n-diyl linker influenced the conformational abilities of the molecule. mdpi.com

The flexibility of the linker also plays a significant role. A flexible linker like the nonane chain allows the two quinoline rings to adopt various spatial arrangements, which can be advantageous for binding to dynamic protein targets. However, in some cases, a more rigid linker might be preferred to pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding. The introduction of cyclic elements or double/triple bonds into the linker can be used to modulate its rigidity.

| Linker Modification | Predicted Impact on Biological Activity | Rationale |

| Shorter Alkyl Chain | Activity may decrease or increase depending on the target | Alters the distance between the quinoline rings, potentially disrupting optimal binding. |

| Longer Alkyl Chain | Activity may decrease or increase depending on the target | Changes the spatial orientation and flexibility, which could be beneficial or detrimental. |

| Introduction of Rigidity (e.g., cyclic or unsaturated units) | May increase activity and selectivity | Pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding. |

| Introduction of Heteroatoms (e.g., O, N) | Can modulate solubility, membrane permeability, and target interactions | Alters the physicochemical properties of the linker, potentially improving pharmacokinetics or introducing new binding interactions. |

Influence of Quinoline Ring Substitutions on Target Interactions

Substitutions on the quinoline rings of 1,9-Nonanediamine, N,N'-di-4-quinolinyl- are a powerful tool for fine-tuning its biological activity, selectivity, and pharmacokinetic properties. The electronic and steric properties of the substituents, as well as their position on the quinoline nucleus, can have a profound impact on target interactions.

The position of substitution is critical. The quinoline ring offers several positions for substitution, with positions 2, 7, and 8 being commonly explored in medicinal chemistry. For example, in the context of antimalarial 4-aminoquinolines, a chlorine atom at the 7-position is a well-known feature of the highly effective drug chloroquine (B1663885), and this substitution has been shown to be important for activity. In a series of 4-carboxyl quinoline derivatives, lipophilic substituents at the C-7 and C-8 positions were found to be important for COX-2 inhibitory activity. nih.gov

The steric bulk of the substituents can impact how the molecule fits into the binding pocket of the target. Bulky substituents can either enhance binding by filling a hydrophobic pocket or hinder binding by causing steric clashes. The choice of substituent size is therefore highly dependent on the topology of the target's active site.

| Substitution Position | Substituent Type | Potential Impact on Target Interactions |

| C-2 | Electron-donating or -withdrawing groups | Can influence the basicity of the quinoline nitrogen and hydrogen bonding potential. |

| C-7 | Halogens (e.g., -Cl), Trifluoromethyl (-CF3) | Often enhances activity in antimalarial compounds by modulating electronic properties and lipophilicity. |

| C-8 | Hydroxyl (-OH), Alkoxy (-OR) | Can introduce new hydrogen bonding opportunities and alter the molecule's metabolic profile. |

Stereochemical Considerations and Conformational Effects on Activity

The three-dimensional structure of 1,9-Nonanediamine, N,N'-di-4-quinolinyl- and its analogs is a critical determinant of their biological activity. Stereochemical and conformational factors dictate how well the molecule can interact with its biological target, which is often a chiral macromolecule like a protein or nucleic acid.

Stereoisomerism can arise if chiral centers are introduced into the molecule, for instance, by substitution on the nonane linker or on the quinoline rings. Different stereoisomers (enantiomers or diastereomers) can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. This is because the spatial arrangement of atoms in one stereoisomer may allow for optimal interactions with the target's binding site, while the other stereoisomer may not fit as well or may even bind to a different target, leading to off-target effects. For example, in a study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives, the stereoisomerism of the diamine core was a key aspect of the structure-activity relationship. nih.gov

Computational Approaches and Molecular Modeling of 1,9 Nonanediamine, N,n Di 4 Quinolinyl

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the electronic properties of 1,9-Nonanediamine, N,N'-di-4-quinolinyl-. Methods such as Density Functional Theory (DFT) are utilized to investigate the molecule's geometry, electronic distribution, and reactivity. These calculations can predict key parameters that govern the molecule's behavior.

For quinoline (B57606) derivatives, DFT studies are often employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

In studies of similar quinoline compounds, quantum chemical calculations have been used to analyze the molecular electrostatic potential (MEP) surface, which helps in identifying the regions of the molecule that are rich or poor in electrons. This information is vital for understanding intermolecular interactions, such as those with biological receptors. For 1,9-Nonanediamine, N,N'-di-4-quinolinyl-, the nitrogen atoms in the quinoline rings and the diamine linker are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack and capable of forming hydrogen bonds.

Table 1: Representative Quantum Chemical Parameters for Quinoline Derivatives

| Parameter | Description | Typical Calculated Value Range |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.5 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.5 to 4.5 eV |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule | 2.0 to 4.0 Debye |

Note: The values presented are representative and derived from computational studies on structurally related quinoline derivatives.

Molecular Docking Simulations for Ligand-Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1,9-Nonanediamine, N,N'-di-4-quinolinyl-, docking simulations are instrumental in identifying potential biological targets and elucidating the binding modes at the active sites of proteins.

Given the structural motifs of quinoline and a flexible diamine linker, this compound is a candidate for interaction with various biological macromolecules, including enzymes and DNA. For instance, quinoline derivatives have been extensively studied as inhibitors of enzymes like DNA gyrase and topoisomerase. Molecular docking studies of similar bis-quinoline compounds have shown that the quinoline rings can engage in π-π stacking and hydrophobic interactions with aromatic residues in the enzyme's active site, while the diamine linker can form hydrogen bonds with polar residues.

The results of molecular docking are typically evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower binding energy values indicate a more stable protein-ligand complex. These simulations can guide the rational design of more potent inhibitors by suggesting modifications to the ligand structure that could enhance binding interactions.

Table 2: Example of Molecular Docking Results for a Quinoline-Diamine Analog with a Putative Protein Target

| Parameter | Description | Value |

| Binding Affinity | Estimated free energy of binding | -9.5 kcal/mol |

| Interacting Residues | Key amino acids in the binding site | Tyr85, Asp92, Arg121 |

| Types of Interactions | Nature of the forces stabilizing the complex | Hydrogen bonds, π-π stacking, hydrophobic interactions |

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study for a compound of this class.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, exploring the conformational flexibility of 1,9-Nonanediamine, N,N'-di-4-quinolinyl- and its complexes over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For a flexible molecule like 1,9-Nonanediamine, N,N'-di-4-quinolinyl-, with its long nonanediamine (B12528422) linker, MD simulations are crucial for understanding its conformational landscape. These simulations can identify the most stable conformations of the molecule in different environments (e.g., in solution or when bound to a protein). The flexibility of the linker can allow the two quinoline moieties to adopt various relative orientations, which can be critical for binding to a biological target.

When applied to a ligand-protein complex, MD simulations can assess the stability of the docked pose and provide insights into the detailed energetic contributions of different interactions. Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to understand the stability of the complex and the flexibility of different parts of the protein and the ligand.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Quinoline-Diamines

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For quinoline-diamines, QSAR studies are valuable for predicting the activity of new, unsynthesized analogs and for understanding the structural features that are important for their biological effects.

In a typical QSAR study for a series of quinoline-diamine derivatives, various molecular descriptors are calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values).

QSAR models for bisquinoline compounds have highlighted the importance of factors such as the length and flexibility of the linker chain and the substitution pattern on the quinoline rings for their anticancer activity. nanobioletters.com A robust QSAR model can be a powerful predictive tool in the drug discovery process.

Table 3: Key Descriptors in a Hypothetical QSAR Model for Quinoline-Diamines

| Descriptor | Type | Correlation with Activity |

| LogP | Hydrophobic | Positive |

| Molecular Weight | Steric | Negative |

| Number of H-bond donors | Electronic | Positive |

| Topological Polar Surface Area | Electronic/Topological | Positive |

Note: This table illustrates the types of descriptors that might be found to be significant in a QSAR model for this class of compounds.

In Silico Screening and Virtual Library Design for Analog Discovery

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach, coupled with the design of virtual libraries, is a cost-effective way to explore a vast chemical space for novel analogs of 1,9-Nonanediamine, N,N'-di-4-quinolinyl-.

Virtual libraries of quinoline-diamine analogs can be created by systematically modifying the core structure. For example, the length of the diamine linker can be varied, different substituents can be placed on the quinoline rings, or the position of attachment to the quinoline ring can be altered. These virtual compounds can then be screened against a specific biological target using high-throughput molecular docking.

The most promising candidates from the virtual screen can then be prioritized for synthesis and experimental testing. This approach significantly reduces the number of compounds that need to be synthesized and tested, thereby accelerating the discovery of new lead compounds. Studies on quinoline-based libraries have successfully identified novel inhibitors for various therapeutic targets.

Advanced Analytical Methodologies for Research on 1,9 Nonanediamine, N,n Di 4 Quinolinyl

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the intricate structure of 1,9-Nonanediamine, N,N'-di-4-quinolinyl-. By probing the interactions of the molecule with electromagnetic radiation, these techniques map out the connectivity of atoms and identify key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of 1,9-Nonanediamine, N,N'-di-4-quinolinyl-, distinct signals are expected for the protons of the quinolinyl rings and the aliphatic nonanediamine (B12528422) linker. The aromatic protons of the quinoline (B57606) moieties would typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions on the ring system. The protons of the long aliphatic chain would be found in the upfield region (δ 1.3-3.5 ppm). The protons on the carbons adjacent to the nitrogen atoms (N-CH₂) would be the most deshielded within the chain.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The carbon atoms of the aromatic quinoline rings would resonate at lower field (δ 100-150 ppm), while the aliphatic carbons of the nonane (B91170) chain would appear at higher field (δ 20-50 ppm). rsc.org

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assembling the complete structural puzzle. COSY experiments would establish proton-proton coupling networks, confirming the connectivity within the nonane chain and the arrangement of substituents on the quinoline rings. HSQC would then correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹H and ¹³C spectra. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for 1,9-Nonanediamine, N,N'-di-4-quinolinyl- This table is interactive. Click on headers to sort.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Quinoline-H | 7.0 - 9.0 | Doublet, Triplet, Multiplet |

| N-H | Variable (broad) | Singlet (broad) |

| N-CH₂ -CH₂- | 3.2 - 3.5 | Triplet |

Table 2: Predicted ¹³C NMR Spectral Data for 1,9-Nonanediamine, N,N'-di-4-quinolinyl- This table is interactive. Click on headers to sort.

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quinoline-C (Aromatic) | 100 - 150 |

| C H₂-N (Aliphatic) | 45 - 50 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1,9-Nonanediamine, N,N'-di-4-quinolinyl- would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

N-H Stretching: A moderate absorption band around 3300-3500 cm⁻¹ from the secondary amine groups.

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ corresponding to the C-H bonds on the quinoline rings.

Aliphatic C-H Stretching: Strong, sharp peaks just below 3000 cm⁻¹ from the numerous C-H bonds of the nonanediamine backbone.

C=N and C=C Stretching: A series of bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic quinoline ring system.

Table 3: Characteristic IR Absorption Frequencies This table is interactive. Click on headers to sort.

| Functional Group | Bond Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H | C-H Stretch | < 3000 |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly in systems containing chromophores. In 1,9-Nonanediamine, N,N'-di-4-quinolinyl-, the two quinolinyl moieties act as the primary chromophores. These extended aromatic systems are expected to exhibit strong absorption bands in the ultraviolet region, typically between 200 and 400 nm. These absorptions arise from π → π* electronic transitions within the conjugated system of the quinoline rings. The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent used for the analysis.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a newly synthesized compound. By measuring the molecular mass with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula. rsc.org For 1,9-Nonanediamine, N,N'-di-4-quinolinyl- (C₂₇H₃₂N₄), the experimentally determined exact mass of the protonated molecular ion, [M+H]⁺, would be compared to the theoretically calculated mass. A close match between these values provides strong evidence for the correct chemical formula. rsc.orgrsc.org

Table 4: HRMS Data for 1,9-Nonanediamine, N,N'-di-4-quinolinyl- This table is interactive. Click on headers to sort.

| Ion | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ |

|---|

Coupled Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is invaluable for analyzing the purity of a sample and for studying complex mixtures. An LC system would first separate the target compound from any unreacted starting materials, byproducts, or other impurities. The purified compound then flows directly into the mass spectrometer, where it is ionized (e.g., by Electrospray Ionization, ESI) and its mass is measured.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed within an LC-MS system. In MS/MS, the parent molecular ion is selected, fragmented, and the masses of the resulting fragment ions are analyzed. This fragmentation pattern provides a "fingerprint" of the molecule, offering definitive structural confirmation by revealing how the molecule breaks apart under energetic conditions.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of chemical analysis, providing powerful means to separate the target compound from starting materials, byproducts, and degradation products. The choice of chromatographic technique is dictated by the physicochemical properties of 1,9-Nonanediamine, N,N'-di-4-quinolinyl- and the specific analytical question being addressed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of 1,9-Nonanediamine, N,N'-di-4-quinolinyl-. Given the compound's relatively high molecular weight and polarity, reversed-phase HPLC is a commonly employed mode. In this approach, a nonpolar stationary phase is used in conjunction with a polar mobile phase.

A typical HPLC method for a compound of this nature would involve a C18 column, which provides excellent separation for a wide range of organic molecules. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation of the target compound from any impurities, which may have significantly different polarities.

Detection is a critical aspect of HPLC analysis. The quinoline moieties in 1,9-Nonanediamine, N,N'-di-4-quinolinyl- contain chromophores that absorb ultraviolet (UV) light, making a UV detector a suitable and robust choice for detection. The wavelength of maximum absorbance for the quinoline ring system would be selected to ensure high sensitivity. For quantitative analysis, a calibration curve would be constructed using certified reference standards of 1,9-Nonanediamine, N,N'-di-4-quinolinyl-.

Table 1: Illustrative HPLC Parameters for Analysis of Quinoline-Containing Compounds

| Parameter | Value |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Byproducts (if applicable to synthesis research)

While 1,9-Nonanediamine, N,N'-di-4-quinolinyl- itself is not amenable to direct analysis by Gas Chromatography (GC) due to its low volatility and high boiling point, GC is an invaluable tool for monitoring the presence of volatile byproducts and unreacted starting materials from its synthesis. For instance, the synthesis of this compound may involve starting materials like 1,9-nonanediamine, which is more volatile.

The analysis of such volatile impurities is crucial for optimizing reaction conditions and ensuring the purity of the final product. A typical GC method would employ a capillary column with a stationary phase of intermediate polarity to effectively separate a range of potential volatile organic compounds. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons. For unambiguous identification of unknown byproducts, GC coupled with Mass Spectrometry (GC-MS) is the method of choice. This hyphenated technique provides both the retention time from the GC and the mass spectrum of the analyte, allowing for confident structural elucidation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For a molecule like 1,9-Nonanediamine, N,N'-di-4-quinolinyl-, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and irradiated with a beam of X-rays.

The diffraction pattern produced by the crystal is recorded and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This provides a wealth of structural information, including bond lengths, bond angles, and torsional angles. This information is crucial for understanding the molecule's conformation, intramolecular and intermolecular interactions, and packing in the crystal lattice.

While a crystal structure for 1,9-Nonanediamine, N,N'-di-4-quinolinyl- is not publicly available in the search results, the crystal structure of a related compound, N1,N1-diethyl-N4-[(quinolin-2-yl)methylidene]benzene-1,4-diamine, illustrates the type of data that can be obtained. nih.gov In this example, the analysis revealed a non-planar structure with a specific dihedral angle between the quinoline and phenylenediamine rings. nih.gov Similar detailed structural insights would be expected from a successful crystallographic analysis of 1,9-Nonanediamine, N,N'-di-4-quinolinyl-.

Hyphenated Techniques for Complex Mixture Analysis in Research (e.g., LC-NMR, LC-HRMS)

In research settings, particularly during process development or in the study of degradation pathways, 1,9-Nonanediamine, N,N'-di-4-quinolinyl- may be present in complex mixtures. Hyphenated techniques, which couple a separation method with a powerful spectroscopic detector, are indispensable for the analysis of such samples.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) combines the separation power of HPLC with the unparalleled structure elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy. jpsbr.org This technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. sumitomo-chem.co.jp This is particularly useful for the unambiguous identification of unknown impurities or metabolites without the need for time-consuming isolation. jpsbr.orgmdpi.com

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is another powerful hyphenated technique that pairs HPLC with a high-resolution mass spectrometer. nih.govnih.gov This method provides highly accurate mass measurements of the eluting compounds, which allows for the determination of their elemental composition. researchgate.net The fragmentation patterns observed in the tandem mass spectrometry (MS/MS) mode offer further structural information, aiding in the identification of known and unknown components in a mixture. nih.govresearchgate.net For a compound like 1,9-Nonanediamine, N,N'-di-4-quinolinyl-, LC-HRMS would be instrumental in identifying process-related impurities and degradation products with high confidence. nih.gov

Table 2: Comparison of Advanced Analytical Techniques

| Technique | Principle | Information Obtained | Application for 1,9-Nonanediamine, N,N'-di-4-quinolinyl- |

| HPLC-UV | Differential partitioning between a stationary and mobile phase with UV detection. | Purity, concentration, separation of components. | Routine quality control, purity assessment, and quantification. |

| GC-MS | Separation of volatile compounds based on boiling point and polarity, with mass-based detection. | Identification and quantification of volatile impurities. | Analysis of volatile byproducts from synthesis. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Precise 3D molecular structure, bond lengths, and angles. | Definitive structural elucidation of the solid-state conformation. |

| LC-NMR | HPLC separation followed by online NMR spectroscopy. | Unambiguous structural identification of separated components. | Characterization of unknown impurities and degradation products in complex mixtures. |

| LC-HRMS | HPLC separation coupled with high-accuracy mass measurement. | Elemental composition and structural information from fragmentation. | Identification of process impurities and degradation products with high confidence. |

Future Research Directions and Academic Perspectives on 1,9 Nonanediamine, N,n Di 4 Quinolinyl

Exploration of Novel Quinoline-Based Ligand Architectures

The inherent structure of 1,9-Nonanediamine, N,N'-di-4-quinolinyl- serves as a foundational scaffold for the design of novel ligand architectures. The quinoline (B57606) nucleus is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide array of biological activities including anticancer, antimalarial, and anti-inflammatory properties. nih.govnih.gov Future research could systematically modify this parent structure to create a library of analogues with diverse coordination properties and biological activities.

Key areas for structural modification include:

Functionalization of the Quinoline Rings: Introduction of various substituents (e.g., hydroxyl, amino, methoxy (B1213986) groups) onto the quinoline rings could significantly alter the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for biological targets or metal ions. rsc.org

Variation of the Linker Chain: The nine-carbon diamine linker offers considerable flexibility. Research into varying the length, rigidity, and polarity of this linker could lead to ligands with optimized spatial arrangements for bidentate chelation or for bridging multiple receptor sites.

Introduction of Additional Coordination Sites: Incorporating other heteroatoms or functional groups into the linker or the quinoline moieties could result in ligands with enhanced coordination capabilities, potentially leading to the formation of novel polynuclear metal complexes with interesting catalytic or material properties. rsc.org

| Modification Strategy | Targeted Moiety | Potential Substituents/Changes | Anticipated Outcome |

|---|---|---|---|

| Ring Functionalization | Quinoline Rings | -OH, -NH2, -OCH3, -Cl, -CF3 | Altered electronic properties, enhanced biological activity. |

| Linker Variation | Nonanediamine (B12528422) Chain | Varying alkyl chain length (C5-C12), introducing ether or piperazine (B1678402) linkages. | Modified flexibility and spatial orientation, improved binding kinetics. |

| Enhanced Coordination | Overall Structure | Addition of pyridyl, pyrimidyl, or thiol groups. | Creation of polydentate ligands for novel metal complexes. |

Investigation of Multi-Target Directed Ligands Derived from 1,9-Nonanediamine, N,N'-di-4-quinolinyl-

The multifactorial nature of complex diseases like Alzheimer's and cancer has spurred the development of multi-target-directed ligands (MTDLs). nih.govmedscape.com MTDLs are single molecules designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and reduced side effects compared to single-target agents. nih.gov The bis-quinoline structure of 1,9-Nonanediamine, N,N'-di-4-quinolinyl- makes it an attractive starting point for MTDL design.

For instance, in the context of Alzheimer's disease, quinoline derivatives have been explored for their ability to inhibit cholinesterases and modulate Aβ aggregation. mdpi.com One could envision modifying the 1,9-Nonanediamine, N,N'-di-4-quinolinyl- scaffold to incorporate functionalities that also target other key pathological pathways, such as metal chelation or antioxidant activity. mdpi.comresearchgate.net The flexible linker could allow the two quinoline moieties to bind to different sites on a single target or to interact with two different targets altogether.

| Therapeutic Area | Potential Targets | Proposed Structural Modifications |

|---|---|---|

| Alzheimer's Disease | Cholinesterases, Aβ aggregation, Metal ions | Incorporate 8-hydroxyquinoline (B1678124) for metal chelation; add tacrine-like moieties. mdpi.com |

| Cancer | Kinases, DNA | Functionalize quinolines to mimic known kinase inhibitors; optimize linker for DNA intercalation. nih.gov |

| Infectious Diseases | Bacterial or parasitic enzymes | Incorporate moieties known for antimicrobial activity, such as oxadiazoles. nih.gov |

Advancements in Synthetic Accessibility and Scalability for Research Purposes

While the synthesis of 1,9-Nonanediamine, N,N'-di-4-quinolinyl- can be achieved through nucleophilic aromatic substitution, future research should focus on developing more efficient, scalable, and environmentally friendly synthetic routes. This is crucial for facilitating broader investigation and potential future applications. The development of green synthetic protocols, perhaps utilizing nanocatalysts or one-pot methodologies, could significantly improve the efficiency of producing this compound and its derivatives. nih.gov Furthermore, creating a modular synthetic approach would allow for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Integration of Omics Technologies in Understanding Compound Interactions in Research Models

To fully understand the biological effects of 1,9-Nonanediamine, N,N'-di-4-quinolinyl- and its derivatives, the integration of "omics" technologies will be indispensable. nih.gov These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of cellular processes and can help identify the molecular targets and pathways affected by a compound. nih.gov For example, treating cancer cell lines with a novel derivative and analyzing the resulting changes in gene expression (transcriptomics) and protein levels (proteomics) could reveal its mechanism of action and identify potential biomarkers of response.

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and materials science. nih.govnih.gov These computational tools can be applied to accelerate the design and optimization of novel compounds based on the 1,9-Nonanediamine, N,N'-di-4-quinolinyl- scaffold. springernature.com Generative AI models can propose novel chemical structures with desired properties, while predictive models can estimate their biological activity, toxicity, and synthetic accessibility. chemrxiv.orgresearchgate.net This in-silico approach can prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources.

Q & A

What established synthetic routes are available for 1,9-Nonanediamine, and how do reaction conditions (e.g., catalysts, temperature) influence yield and purity?

Basic Research Question | Methodology Focus

1,9-Nonanediamine is typically synthesized via reductive amination of 1,9-nonanedial or through catalytic hydrogenation of nitrile intermediates. For example, a route using 1,5-pentanedial as a precursor involves multi-step alkylation and amination under controlled pH (pH 8–10) to minimize side reactions . Temperature gradients (50–80°C) and hydrogen pressure (5–10 bar) are critical for optimizing yield (>85%) and reducing oligomerization byproducts. Palladium or nickel catalysts are preferred for selective hydrogenation, but residual metal contamination must be quantified via ICP-MS .

How can researchers address challenges in crystallizing 1,9-Nonanediamine derivatives for structural elucidation via X-ray diffraction?

Advanced Research Question | Experimental Design Focus

Crystallization of 1,9-Nonanediamine derivatives is notoriously difficult due to conformational flexibility and weak intermolecular interactions. Evidence from supramolecular assembly studies suggests using polar aprotic solvents (e.g., DMSO or DMF) with slow evaporation at 4°C to promote ordered crystal growth . Co-crystallization with aromatic sulfonic acids (e.g., saccharin) can stabilize the structure via hydrogen bonding. If single crystals remain elusive, alternative methods like cryo-electron microscopy or computational modeling (DFT-based geometry optimization) should be employed .

What spectroscopic techniques are most effective for characterizing 1,9-Nonanediamine and its derivatives, and how should conflicting spectral data be resolved?

Basic Research Question | Methodology Focus

Key techniques include:

- NMR : and NMR in CDCl or DO identify amine proton environments and backbone symmetry. For quinolinyl derivatives, aromatic signals (δ 7.5–8.5 ppm) confirm substitution patterns .

- FT-IR : Amine N-H stretches (3300–3500 cm) and C-N vibrations (1250–1350 cm) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS distinguishes molecular ion peaks from fragmentation products. Contradictions between theoretical and observed masses require recalibration or isotopic pattern analysis .

How do discrepancies in thermal stability and mechanical properties arise when 1,9-Nonanediamine is copolymerized with semi-aromatic polyamides, and how can they be mitigated?

Advanced Research Question | Data Contradiction Focus

In copolymer systems (e.g., PA9T blends), inconsistent thermal stability (T variations >20°C) may stem from uneven diamine distribution or residual monomers. Advanced DSC and TGA protocols (heating rates ≤5°C/min under N) improve reproducibility . For mechanical testing, annealing at 120°C for 24 hours enhances crystallinity, reducing Young's modulus variability. Contradictions in tensile strength data (e.g., ±15% deviation) often relate to humidity exposure during testing, necessitating controlled-environment chambers (RH <10%) .

What safety protocols are recommended for handling 1,9-Nonanediamine in laboratory settings, based on recent regulatory assessments?

Basic Research Question | Methodology Focus

The European Food Safety Authority (EFSA) highlights skin sensitization risks and recommends:

- PPE : Nitrile gloves, lab coats, and goggles during synthesis .

- Ventilation : Use fume hoods with ≥0.5 m/s airflow to limit airborne exposure (TLV: 0.1 mg/m) .

- Waste Disposal : Neutralize aqueous waste with HCl (pH 2–3) before incineration. Solid residues should be encapsulated in epoxy resin for landfill disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.